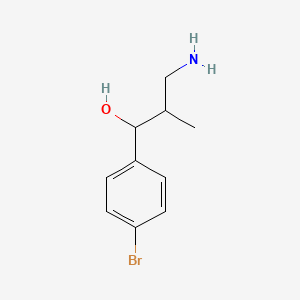
3-(3-Chloro-2-methylpropoxy)prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-2-methylpropoxy)prop-1-ene is an organic compound with the molecular formula C₇H₁₃ClO It is a chlorinated ether with a propene backbone, characterized by the presence of a chloro group and a methyl group on the propoxy side chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene typically involves the reaction of 3-chloro-2-methylpropyl alcohol with an appropriate alkylating agent under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the alkylating agent is usually an allyl halide. The reaction is conducted in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers. This reaction is often carried out in the presence of a base like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alcohols, ethers.
科学研究应用
3-(3-Chloro-2-methylpropoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 3-(3-Chloro-2-methylpropoxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The presence of the double bond in the propene backbone allows for addition reactions, particularly with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
3-Chloro-2-methylpropene: Similar in structure but lacks the propoxy group.
3-Chloro-2-methyl-1-propene: A positional isomer with different reactivity.
3-Chloro-2-methylpropyl alcohol: The alcohol precursor used in the synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene.
Uniqueness: this compound is unique due to the presence of both a chloro group and a propoxy group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial processes.
属性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
1-chloro-2-methyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C7H13ClO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3 |
InChI 键 |
RZWWBRSIKWGXPG-UHFFFAOYSA-N |
规范 SMILES |
CC(COCC=C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13171702.png)
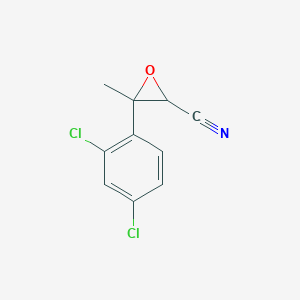


![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)
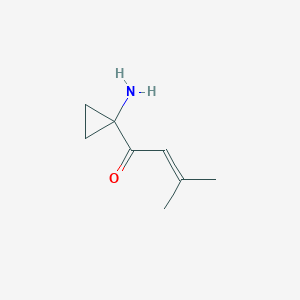
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)
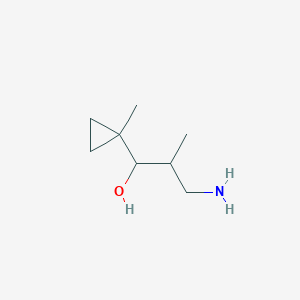

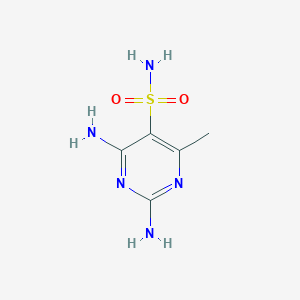


![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)
